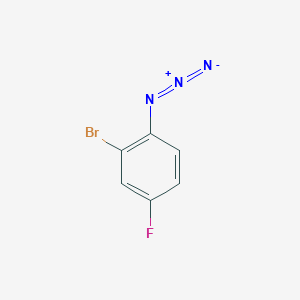

1-Azido-2-bromo-4-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

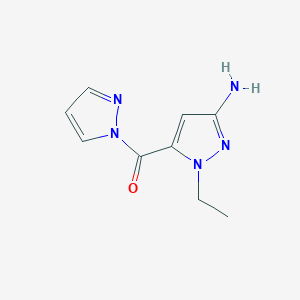

1-Azido-2-bromo-4-fluorobenzene is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is an aromatic azide generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .

Synthesis Analysis

The synthesis of 4-Fluorobromobenzene, a similar compound, is achieved via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .

Molecular Structure Analysis

The molecular formula of 1-Azido-2-bromo-4-fluorobenzene is C6H4BrN3 . It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom .

Aplicaciones Científicas De Investigación

Suzuki-Miyaura Coupling Reaction

1-Bromo-4-fluorobenzene is commonly employed in the Suzuki-Miyaura coupling reaction . In this transformative process, it acts as a substrate to form carbon-carbon bonds. Researchers use this reaction to synthesize complex organic molecules, including pharmaceuticals, agrochemicals, and materials .

Surrogate Standard for Toxicity Assessment

This compound serves as a surrogate standard for assessing the toxicity of diesel and water accommodated diesel fraction (WAF) towards microalgal species. Researchers use gas chromatography coupled with mass spectrometry (GC-MS) to determine toxicity levels. Specifically, it aids in evaluating the impact of diesel-related pollutants on aquatic ecosystems .

Synthesis of Atypical Antipsychotic Agents

1-Bromo-4-fluorobenzene plays a crucial role as an intermediate in the synthesis of atypical antipsychotic agents. These agents are used to manage mental health conditions such as schizophrenia and bipolar disorder. Researchers explore its chemical reactivity to create novel therapeutic compounds .

Functional Materials and Polymers

Researchers investigate the incorporation of 1-Bromo-4-fluorobenzene into functional materials and polymers . Its unique fluorine and bromine substituents can impart desirable properties, such as enhanced solubility, stability, and electronic behavior. Applications include organic light-emitting diodes (OLEDs), liquid crystals, and conductive polymers .

Fluorinated Building Blocks

As a fluorinated aromatic compound, 1-Bromo-4-fluorobenzene serves as a valuable building block in synthetic chemistry. Researchers use it to introduce fluorine atoms into larger molecules, enhancing their properties. Fluorinated compounds find applications in drug discovery, agrochemicals, and materials science .

Chemical Biology and Bioconjugation

1-Bromo-4-fluorobenzene’s azide functionality makes it suitable for bioconjugation and chemical biology studies. Researchers can selectively modify biomolecules (such as proteins or nucleic acids) by attaching this compound via click chemistry. These bioconjugates enable targeted drug delivery, imaging, and proteomics research .

Mecanismo De Acción

Safety and Hazards

1-Bromo-4-fluorobenzene, a similar compound, is considered hazardous. It is highly flammable and may cause skin irritation, serious eye irritation, and damage to organs through prolonged or repeated exposure .

Relevant Papers

The paper by Smalley, R. K. and Suschitzky, H. published in the Journal of the Chemical Society, 5922-5925 (1964) is relevant to this compound .

Propiedades

IUPAC Name |

1-azido-2-bromo-4-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFN3/c7-5-3-4(8)1-2-6(5)10-11-9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJSXPJOTBZLEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-2-bromo-4-fluorobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2527394.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide](/img/structure/B2527395.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2527396.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2527401.png)

![2-[(4-Methylphenyl)methyl-[(2-methylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2527406.png)

![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2527407.png)

![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2527412.png)